2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine
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Overview
Description
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is a synthetically derived organic compound. This molecule is notable for its unique structure that combines cyclobutyl and piperidinyl moieties tethered by a methylene linker to a pyrimidine ring, leading to a potential variety of applications in scientific research, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine typically involves the following steps:
Formation of Intermediate Compounds:
Methoxylation: : The pyrimidine ring is further functionalized by methoxylation, achieved via reaction with sodium methoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Coupling Reaction: : The intermediate pyrimidine compound is then coupled with a piperidinyl derivative that has been previously activated using a halomethylating agent, typically under basic conditions such as potassium carbonate (K2CO3).
Industrial Production Methods
For industrial-scale production, the same synthetic routes are often optimized for higher yields and purity:
Optimization of Reaction Conditions: : Adjustments in temperature, solvent, and catalysts to enhance reaction efficiency.
Purification: : Utilization of high-performance liquid chromatography (HPLC) and recrystallization techniques to achieve high-purity product.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine undergoes a variety of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group under mild conditions using agents like pyridinium chlorochromate (PCC).
Reduction: : Catalytic hydrogenation can reduce the pyrimidine ring to a more saturated heterocyclic compound.
Substitution: : The methylene-linked piperidinyl group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like PCC.
Reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Nucleophiles like sodium methoxide and sodium hydride.
Major Products
Oxidation leads to hydroxylated derivatives.
Reduction produces saturated heterocyclic compounds.
Substitution results in modified piperidinyl derivatives with various functional groups.
Scientific Research Applications
In Chemistry
In chemistry, 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is used as a building block for the synthesis of more complex organic molecules. Its diverse reactivity allows for the exploration of new synthetic pathways and the creation of novel compounds with potential pharmacological applications.
In Biology
In biological research, this compound may serve as a ligand in the study of receptor-ligand interactions due to its unique structural features. It is also investigated for its potential role in enzyme inhibition, providing insights into enzyme kinetics and mechanisms.
In Medicine
In the medical field, derivatives of this compound are being explored for their potential therapeutic effects. These include antiviral, antibacterial, and anticancer activities. Studies are ongoing to determine its efficacy and safety in clinical settings.
In Industry
Industrially, it finds applications in the development of new materials and chemical processes. Its role in the synthesis of specialty chemicals and pharmaceuticals highlights its versatility and importance.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine exerts its effects is largely dependent on its interaction with specific molecular targets. It is known to interact with:
Enzyme active sites: : Inhibiting the action of specific enzymes.
Receptor binding: : Modulating receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine offers unique structural elements such as the cyclobutyl group and methoxylated pyrimidine ring, which contribute to its distinct chemical and biological properties.
List of Similar Compounds
2-(4-((Cyclobutylmethyl)piperidin-1-yl)-4-methoxypyrimidine): : Similar but lacks the additional pyrimidinyl oxy linkage.
4-Methoxypyrimidine derivatives: : Varied modifications on the pyrimidine ring, leading to diverse applications.
Piperidinyl-pyrimidine compounds: : Different alkyl or aryl substitutions on the piperidinyl ring providing a range of biological activities.
Properties
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-25-17-5-8-20-19(23-17)24-9-6-14(7-10-24)12-26-18-11-16(21-13-22-18)15-3-2-4-15/h5,8,11,13-15H,2-4,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQNIIQUOUXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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